Einecs 249-472-1

CAS No.: 29147-50-0

Cat. No.: VC11989743

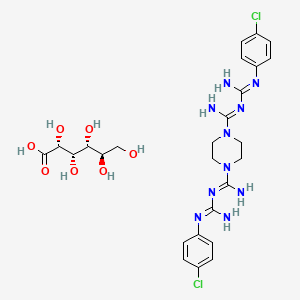

Molecular Formula: C26H36Cl2N10O7

Molecular Weight: 671.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29147-50-0 |

|---|---|

| Molecular Formula | C26H36Cl2N10O7 |

| Molecular Weight | 671.5 g/mol |

| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

| Standard InChI | InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

| Standard InChI Key | NDXBATRFHOEXMX-IFWQJVLJSA-N |

| Isomeric SMILES | C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |

| SMILES | C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |

| Canonical SMILES | C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Introduction

Structural and Chemical Characteristics

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is defined by the molecular formula C₁₅H₁₉NO₂, with a piperidine ring substituted at the 4-position by both a phenyl group and a methyl carboxylate ester. Its stereochemistry is central to its biological interactions, as the spatial arrangement of substituents influences receptor binding affinity. The compound’s canonical SMILES notation, CN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC, and InChI key, QMLOWOUGKNJFEK-UHFFFAOYSA-N, provide unambiguous identifiers for its structure.

The piperidine core adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance. This configuration enhances stability and facilitates interactions with hydrophobic pockets in biological targets. The carboxylate ester introduces polarity, balancing the compound’s lipophilicity and influencing its pharmacokinetic properties.

Synthesis Pathways

The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves a multi-step protocol:

-

Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine scaffold.

-

Phenyl Group Introduction: Friedel-Crafts alkylation or Grignard reactions are employed to attach the phenyl moiety at the 4-position.

-

Esterification: Reaction with methyl chloroformate in the presence of a base installs the carboxylate ester.

Alternative routes utilize Ugi four-component reactions to simultaneously assemble the piperidine ring and substituents, improving atom economy. Yields vary between 45–65% depending on the purification methods, with chromatography being essential to isolate the desired stereoisomer.

Pharmacological Applications

Neurotransmitter Modulation

Structural Analogs and Comparative Analysis

Several analogs share the piperidine core but differ in substituents, altering their biological profiles:

| Compound Name | Key Structural Differences | Biological Activity Comparison |

|---|---|---|

| Methyl 4-phenylpiperidine | Lacks carboxylate ester | Reduced dopamine affinity (IC₅₀ = 8 µM vs. 2 µM) |

| 1-Methyl-4-(3-methoxyphenyl)piperidine | Methoxy substituent on phenyl ring | Enhanced 5-HT₂A binding (Ki = 120 nM) |

| N-Methyl-4-piperidone | Ketone group instead of ester | Inactive in neurotransmitter assays |

The carboxylate ester in EINECS 249-472-1 is critical for balancing solubility and receptor engagement, underscoring its unique pharmacological profile.

Regulatory and Industrial Status

As of 2025, methyl 1-methyl-4-phenylpiperidine-4-carboxylate remains a research-grade chemical without FDA approval. Its inclusion in the EINECS database mandates compliance with REACH regulations for industrial use in the EU. Patents filed between 2020–2024 highlight its application in antipsychotic drug candidates, though clinical trials are pending.

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to isolate active stereoisomers.

-

Hybrid Derivatives: Combining the piperidine scaffold with acetylcholinesterase inhibitors for dual-action neurotherapeutics.

-

Nanoparticle Delivery Systems: Enhancing bioavailability through lipid-based encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume